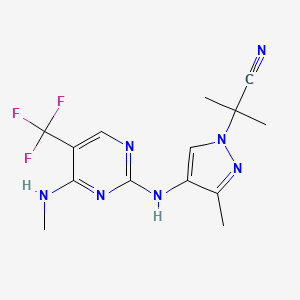

GNE-0877

説明

GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.

科学的研究の応用

パーキンソン病治療

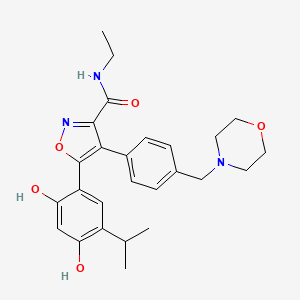

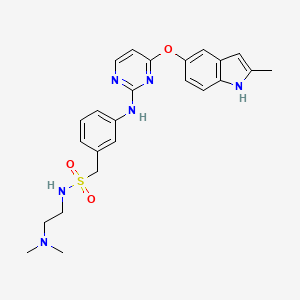

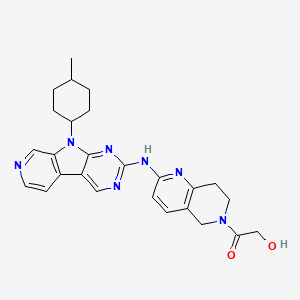

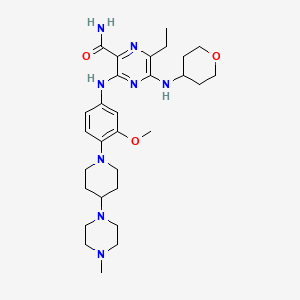

GNE-0877は、DNL201としても知られており、パーキンソン病(PD)の治療のために開発されました。 これはLRRK2キナーゼ活性の選択的阻害剤であり、前臨床モデルにおけるリソソーム機能の改善に有望な結果を示しています {svg_1} {svg_2}.

リソソーム機能の改善

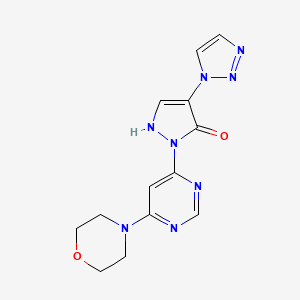

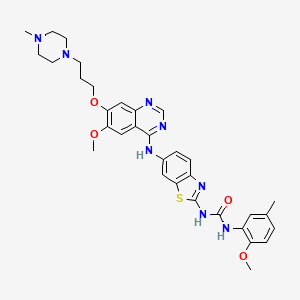

この化合物は、リソソーム機能の改善に関連しており、これは細胞恒常性にとって重要であり、さまざまなリソソーム蓄積症に影響を与える可能性があります {svg_3}.

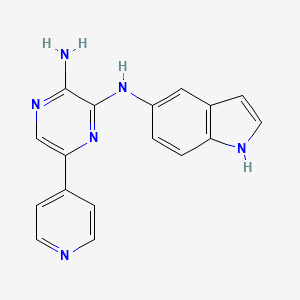

潜在的な抗癌剤

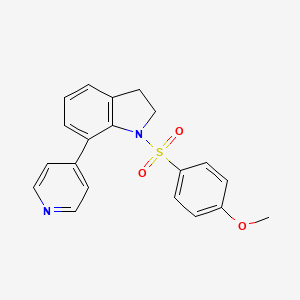

This compoundは、特に乳癌のリスクが高いG2019S-LRRK2変異キャリアに対して、抗癌剤として使用される可能性があります {svg_4}.

非ヒト霊長類における肺の形態

This compoundの反復投与は、げっ歯類の遺伝子モデルで観察されたものと同様の肺の微視的形態学的変化を誘発しました。 これは、肺の生理学または病理の研究における可能性のある応用を示唆しています {svg_5}.

薬物動態と選択性

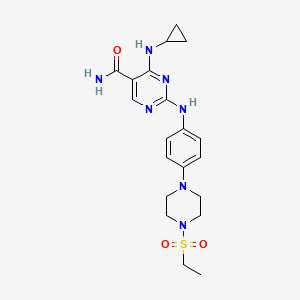

This compoundは、ヒト肝ミクロソームおよび肝細胞で低ターンオーバーを示し、グルクロン化の証拠はありません。 また、LRRK2阻害剤として高い選択性を示し、有意なレベルでわずか数キナーゼにしか影響を与えません {svg_6}.

作用機序

Target of Action

GNE-0877, also known as ANGHS285FG or 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile, is a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a compelling target for a potential disease-modifying Parkinson’s disease therapy .

Mode of Action

This compound interacts with LRRK2 by inhibiting its kinase activity . This inhibition is achieved in a dose-dependent manner, as observed in the brain of LRRK2 G2019S mice . The compound has shown significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes .

Biochemical Pathways

The inhibition of LRRK2 kinase activity by this compound affects the lysosomal function, which is believed to be a key cellular feature in the pathogenesis of Parkinson’s disease . Aberrant LRRK2 kinase activity can lead to lysosomal dysregulation, contributing to the build-up of α-synuclein and the disruption of neuronal health .

Result of Action

The inhibition of LRRK2 by this compound has been shown to improve lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This suggests that this compound could potentially correct lysosomal dysfunction in patients with Parkinson’s disease.

Action Environment

Minor changes were seen in the lungs, likely due to loss of lrrk2 function rather than a toxic effect of the inhibitor . This suggests that the biological environment and genetic factors (such as the presence of LRRK2 mutations) could potentially influence the action and efficacy of this compound.

生化学分析

Biochemical Properties

GNE-0877 shows significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation . Invitrogen kinase-selectivity profiling of this compound at 0.1 μM resulted in only four kinases showing greater than 50% inhibition, suggesting that this compound is a highly selective LRRK2 inhibitor .

Cellular Effects

This compound reduces LRRK2 activity in human embryonic kidney (HEK) with 293 cells overexpressing LRRK2 G2019S, peripheral blood mononuclear cells (PBMCs), and brain tissues of cynomolgus macaques . It rescues lysosomal morphology in neuroglioma cells and lysosomal protein degradation in mouse astrocytes with endogenous expression of LRRK2 G2019S .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of LRRK2 . This inhibition leads to a decrease in phosphorylation of LRRK2 substrates . The mechanism of action of this compound is predicted to correct lysosomal dysfunction and neurodegenerative sequelae .

Temporal Effects in Laboratory Settings

It has been demonstrated that this compound shows robust concentration-dependent inhibition of Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation .

Dosage Effects in Animal Models

This compound has been evaluated for its ability to inhibit in vivo LRRK2 Ser1292 autophosphorylation using BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation . Using free-drug concentrations, robust concentration-dependent inhibition of Ser1292 autophosphorylation was observed for this compound .

Metabolic Pathways

It is known that LRRK2, the target of this compound, plays a role in regulating lysosomal function .

Transport and Distribution

It is known that this compound is a brain-penetrant molecule , suggesting it can cross the blood-brain barrier.

Subcellular Localization

Given that it is a brain-penetrant molecule and a potent inhibitor of LRRK2, it is likely to be found in the same subcellular locations as LRRK2 .

特性

IUPAC Name |

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374828-69-9 | |

| Record name | GNE-0877 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GNE-0877 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is GNE-0877 and how does it work?

A1: this compound (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile) is a potent and selective small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). [] LRRK2 is a protein kinase that has been strongly implicated in the development of Parkinson's disease. Mutations in the LRRK2 gene are known to increase its kinase activity, leading to neuronal dysfunction and death. This compound binds to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. [] By reducing LRRK2 activity, this compound aims to slow or halt the progression of Parkinson's disease.

Q2: What are the key advantages of this compound over other LRRK2 inhibitors?

A2: this compound exhibits several favorable characteristics compared to other LRRK2 inhibitors:

- High Potency and Selectivity: this compound demonstrates high potency for LRRK2 inhibition and remarkable selectivity against other kinases. []

- Excellent Brain Penetration: This compound effectively crosses the blood-brain barrier, reaching therapeutic concentrations in the brain, which is crucial for treating a neurological disorder like Parkinson's disease. []

- Improved Metabolic Stability: this compound displays enhanced metabolic stability compared to earlier LRRK2 inhibitors, contributing to its favorable pharmacokinetic profile. []

- Reversible Effects in Lungs: While some LRRK2 inhibitors have shown lung tissue changes in preclinical studies, this compound-induced effects were found to be reversible upon drug withdrawal in non-human primates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)

![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)